

An In-depth Technical Guide to Methyl 2-amino-6-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-amino-6-methylbenzoate*

Cat. No.: *B101674*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-amino-6-methylbenzoate**, a compound of interest in pharmaceutical research and organic synthesis. This document details its physicochemical properties, synthesis protocols, and potential applications in drug development, particularly in oncology.

Core Compound Data

Methyl 2-amino-6-methylbenzoate is an organic compound with the chemical formula $C_9H_{11}NO_2$.^[1] It is recognized for its potential as a prophylactic agent in cancer research.^[2] The key quantitative data for this molecule are summarized in the table below.

Property	Value	Reference
Molecular Weight	165.19 g/mol	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
CAS Number	18595-13-6	
Density	1.132 g/cm ³	[3]
Boiling Point	257.2°C at 760 mmHg	[3]
Flash Point	120.2°C	[3]
Refractive Index	1.558	[3]
Vapor Pressure	0.0147 mmHg at 25°C	[3]
Purity	Typically ≥98%	[4]
Appearance	Colorless to Yellow Solid or Liquid	

Synthesis Protocols

The synthesis of **Methyl 2-amino-6-methylbenzoate** can be achieved through the esterification of 2-amino-6-methylbenzoic acid. Two common and effective methods for this type of transformation are detailed below.

Method 1: Fischer-Speier Esterification

This classic method utilizes an acid catalyst, typically sulfuric acid or hydrochloric acid, to facilitate the reaction between the carboxylic acid and an excess of alcohol, in this case, methanol.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylbenzoic acid in an excess of anhydrous methanol.

- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the product into an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **Methyl 2-amino-6-methylbenzoate**.

Method 2: Thionyl Chloride Mediated Esterification

This method offers a high-yield alternative by converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, which then reacts with methanol.

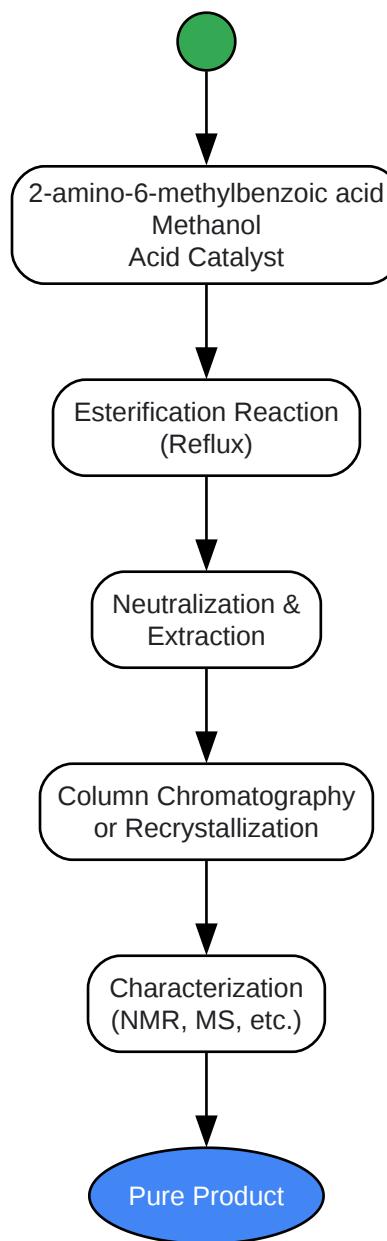
Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 2-amino-6-methylbenzoic acid in anhydrous methanol.
- Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
- Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
- Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with an organic solvent like ethyl acetate.

- Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Applications in Drug Development

Methyl 2-amino-6-methylbenzoate has been identified as a prophylactic agent with potential applications in oncology.^[2] It is reported to inhibit the growth of tumor cells by interfering with the synthesis of DNA and RNA.^[2] The proposed mechanism of action involves the inhibition of key enzymes in the nucleotide synthesis pathway.


Proposed Mechanism of Action

The antitumor activity of **Methyl 2-amino-6-methylbenzoate** is attributed to its ability to inhibit ribonucleotide reductase and deoxyribonucleotide reductase.^[2] These enzymes are crucial for the production of deoxyribonucleotides, the building blocks of DNA. By inhibiting these enzymes, the compound effectively halts DNA replication and, consequently, cell division in rapidly proliferating cancer cells.

Caption: Proposed mechanism of action for **Methyl 2-amino-6-methylbenzoate**.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of **Methyl 2-amino-6-methylbenzoate**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl 2-amino-6-methylbenzoate | CAS: 18595-13-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Methyl 2-amino-6-methylbenzoate | 18595-13-6 | TAA59513 [biosynth.com]
- 3. Methyl 2-amino-6-methylbenzoate | 18595-13-6 [chemnet.com]
- 4. anchor.lookchem.com [anchor.lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-amino-6-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101674#methyl-2-amino-6-methylbenzoate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com